prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a prop-2-enyl group, a bromobenzoyl group, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Amination Reaction: The 2-bromobenzoyl chloride is then reacted with an amine to form the corresponding 2-bromobenzoylamine.
Coupling with Prop-2-enyl Group: The 2-bromobenzoylamine is then coupled with a prop-2-enyl group through a condensation reaction.
Introduction of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nitration reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Prop-2-enyl (E)-2-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-2-10-27-19(24)17(12-13-6-5-7-14(11-13)22(25)26)21-18(23)15-8-3-4-9-16(15)20/h2-9,11-12H,1,10H2,(H,21,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVARPXAKZTKSU-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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